Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This molecule incorporates several functional groups, including a 6-acetyl moiety, a methyl ester at position 3, and a 2,5-dichlorothiophene-3-carboxamido substituent.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S2/c1-7(21)20-4-3-8-10(6-20)25-15(12(8)16(23)24-2)19-14(22)9-5-11(17)26-13(9)18/h5H,3-4,6H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYSWLNZEVTCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound known for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on current research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . Its unique structure includes multiple functional groups that may contribute to its biological activity. The synthesis typically involves several steps including protection/deprotection strategies for functional groups and the use of solvents like dioxane with reagents such as sodium sulfide for thiol formation.
The precise mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors due to its structural similarity to known pharmacophores. This interaction may inhibit key metabolic pathways in various organisms.
Biological Activity
Research indicates that compounds in this class may exhibit significant biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by disrupting cellular metabolism and inducing apoptosis. The presence of the thienopyridine moiety is thought to enhance its efficacy against cancer cells.
- Antimicrobial Properties : There is evidence that this compound exhibits activity against various bacterial strains. The mechanism may involve the generation of reactive oxygen species (ROS) leading to oxidative stress in microbial cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed promising results against breast cancer cell lines. The compounds were found to induce apoptosis through caspase activation pathways.
- Antimicrobial Studies : Another investigation highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The study revealed that the compound disrupted bacterial cell wall synthesis and functioned as a potent inhibitor of bacterial growth.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Induction of apoptosis via caspase activation | |
| Antimicrobial | Gram-positive/negative bacteria | Disruption of cell wall synthesis |
Scientific Research Applications
Pharmacological Applications
Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promise in various pharmacological applications:
- Antitumor Activity : Compounds within this class have been reported to exhibit significant antitumor properties. In vitro studies indicate that they inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- A study on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed dose-dependent reductions in cell viability with low micromolar IC50 values.
- The mechanisms include inhibition of protein kinases and modulation of signaling pathways such as MAPK/ERK.
Antimicrobial Activity
Research indicates that this compound may also possess antimicrobial properties. Preliminary studies suggest it could inhibit the growth of certain bacterial strains by targeting key metabolic pathways essential for bacterial survival.
Study on Antitumor Efficacy
A notable study evaluated the effects of this compound on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Results : Significant reduction in cell viability was observed with increased apoptotic markers such as caspase activation in treated cells compared to controls.
Animal Model Studies
Further research involving animal models has indicated that this compound may reduce tumor size significantly without affecting normal tissue proliferation. These findings suggest a favorable therapeutic index for potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Core Heterocycle Variations: The target compound’s thieno[2,3-c]pyridine core (shared with and ) contrasts with the thiazolo[3,2-a]pyrimidine () and pyrimido[2,1-b]quinazoline () systems.
Chlorine substitutions are known to improve metabolic stability and lipophilicity in drug candidates . highlights the importance of substituents on thiophene rings for adenosine A1 receptor modulation. For example, 4-position alkylation increases activity, while 5-position substitutions are less impactful. The target’s 2,5-dichloro configuration may deviate from these trends, warranting further study .
Physicochemical Properties :
- The dihydrochloride salt in exhibits a higher melting point (250–252°C) compared to neutral analogs, likely due to ionic interactions enhancing crystalline stability . The target compound’s melting point remains uncharacterized but is expected to differ due to its distinct substituents.
Research Findings and Implications
- Synthetic Routes : While and describe reflux-based syntheses using sodium acetate or ethoxide, the target compound’s synthesis may require specialized conditions to accommodate its dichlorothiophene moiety .
- Biological Activity : ’s structure-activity relationship (SAR) data for thiophene derivatives suggest that the target’s dichloro substitution could influence competitive antagonism or allosteric modulation of receptors, though this remains speculative without direct evidence .
- Hazard Profile : Analogous compounds (e.g., ) are classified as irritants, implying that the target compound may require similar safety precautions during handling .
Q & A
Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?
Methodological Answer: Synthesis of this compound requires careful optimization of reaction conditions. For analogous thieno[2,3-c]pyridine derivatives, acetylation and substitution reactions are typically conducted under anhydrous conditions with catalysts like sodium acetate, as seen in condensation reactions involving acetyl chloride or ethyl acetoacetate . Key steps include:
Temperature Control : Maintain reflux conditions (e.g., ethanol at 78°C) to prevent side reactions.
Reagent Stoichiometry : Use a 1.2:1 molar ratio of acetylating agent to precursor to minimize unreacted intermediates.
Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product.
Monitoring : Track reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: Based on safety protocols for structurally related compounds:
Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the acetyl and ester groups .
Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture-sensitive reagents.
Critical Note : Stability tests on similar compounds show <5% degradation over 6 months when stored as above .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?
Methodological Answer: Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. For example:
X-ray Crystallography : Use single-crystal diffraction (as in ) to resolve ambiguities in regiochemistry (e.g., thiophene vs. pyridine ring substitution).
Dynamic NMR : Perform variable-temperature ¹H-NMR to detect rotational barriers in the dichlorothiophene carboxamido group.
Computational Validation : Compare DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify torsional mismatches .
Case Study : In a related ethyl-substituted analog, X-ray data confirmed a planar thieno-pyridine core, while NMR suggested dynamic puckering .
Q. What strategies optimize regioselectivity in substitution reactions on the dichlorothiophene ring?
Methodological Answer: The 2,5-dichlorothiophene moiety presents challenges due to competing C3/C4 reactivity. Approaches include:
Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyridine nitrogen) to steer electrophilic substitution to C3 .
Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for selective C–Cl bond functionalization.
Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic attack at the electron-deficient C5 position.
Example : In a malonate condensation, ethyl acetoacetate selectively reacted with the primary amino group of a thieno-pyridine derivative, avoiding keto-enol tautomer competition .
Q. How to design experiments to assess the compound’s stability under varying pH conditions?
Methodological Answer:
Accelerated Degradation Studies :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 48 hrs.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.
Structural Elucidation : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage).
Findings from Analogues : Ethyl esters in similar frameworks showed t₁/₂ of 8 hrs at pH 12 vs. >100 hrs at pH 7 .
Q. What analytical techniques are most effective for identifying unexpected byproducts during synthesis?
Methodological Answer:
High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance impurities (e.g., over-acetylated byproducts).
2D NMR (COSY, HSQC) : Resolve overlapping signals in congested aromatic regions.
X-ray Powder Diffraction (XRPD) : Differentiate polymorphic forms if crystallization yields mixed phases.
Example : In a related compound, HSQC clarified ambiguous NOEs between thiophene and pyridine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
